N-(6-(1H-咪唑-1-基)吡啶-3-基)-1-苯甲磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

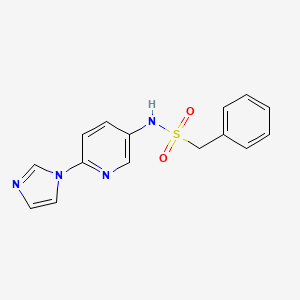

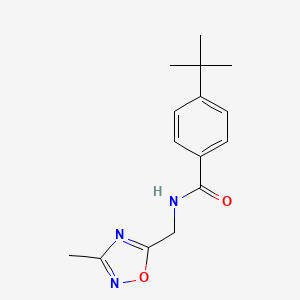

“N-(6-(1H-imidazol-1-yl)pyridin-3-yl)-1-phenylmethanesulfonamide” is a chemical compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It’s also known as 1, 3-diazole .

Synthesis Analysis

The synthesis of imidazole-containing compounds can be achieved through various methods. For instance, one method involves the reaction of 2-hydroxy-3-imidazo[1,2-a]pyridin-3-yl-2-phosphonopropionic acid (3-IPEHPC) derivatives . The nature of the substituent in the C6 position of the imidazole[1,2-a]pyridine ring was found to be responsible for the compound’s activity .科学研究应用

合成技术

与 N-(6-(1H-咪唑-1-基)吡啶-3-基)-1-苯甲磺酰胺相关的化合物的合成研究展示了旨在生成复杂杂环结构的创新技术。例如,一锅合成方法已应用于通过亲核加成和随后的环化过程来创建 N-(咪唑并[1,2-a]吡啶-3-基)-和 N-(咪唑并[2,1-b][1,3]噻唑-5-基)磺酰胺。这种方法提供了对目标杂环化合物的有效访问,无需中间体分离,突出了创建此类分子的简化过程(Rozentsveig 等人,2013)。类似地,已经开发出一锅两步合成,使用催化剂氯化锌合成 N-(咪唑并[1,2-a]吡啶-3-基)磺酰胺,展示了简单且具有成本效益的催化剂在促进所需产物的中等至良好产率中的作用(Chuanming Yu 等人,2014)。

荧光和材料应用

该化合物及其衍生物已被探索用于其在创建荧光材料和发光化合物方面的潜力。一项专注于合成 1,3-二芳基化咪唑并[1,5-a]吡啶衍生物的研究证明了它们的高产率和显着的斯托克斯位移范围,表明在低成本发光材料中具有潜在应用(Volpi 等人,2017)。这一研究领域强调了 N-(6-(1H-咪唑-1-基)吡啶-3-基)-1-苯甲磺酰胺衍生物在新型光学材料开发中的效用。

绿色合成和环境考虑

使用海藻酸钠作为生物有机催化剂的苯基咪唑并[1,2-a]吡啶衍生物的绿色合成代表了一种创建这些化合物的环保方法。这种方法强调高产率、纯度和温和反应条件的使用,展示了可持续化学过程的潜力(Zafari 等人,2022)。

先进功能材料

研究用于高温聚合物电解质燃料电池的具有吡啶和咪唑侧基的聚砜基膜强调了此类化合物在先进材料中的应用。该研究重点介绍了这些膜的合成和表征,表明它们在提高燃料电池的性能和稳定性方面具有潜力(Hink 等人,2015)。

作用机制

Target of Action

It is known that imidazole-containing compounds have a broad range of biological activities . They can interact with various targets, including enzymes, receptors, and ion channels, depending on their specific chemical structure .

Mode of Action

Imidazole derivatives are known to interact with their targets in a variety of ways, often acting as inhibitors or activators . The specific interactions and resulting changes would depend on the exact nature of the target and the chemical structure of the compound .

Biochemical Pathways

Imidazole derivatives are known to affect a wide range of biochemical pathways, depending on their specific targets . These can include pathways related to inflammation, tumor growth, diabetes, allergies, and many others .

Pharmacokinetics

Imidazole derivatives are generally known to be highly soluble in water and other polar solvents, which can influence their absorption and distribution . The specific impact on bioavailability would depend on various factors, including the compound’s chemical structure and the patient’s physiological condition .

Result of Action

Imidazole derivatives are known to have a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH of the environment, the presence of other substances, and the temperature . .

属性

IUPAC Name |

N-(6-imidazol-1-ylpyridin-3-yl)-1-phenylmethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O2S/c20-22(21,11-13-4-2-1-3-5-13)18-14-6-7-15(17-10-14)19-9-8-16-12-19/h1-10,12,18H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTMCBGMMCYIELF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)NC2=CN=C(C=C2)N3C=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-Amino-1-(hydroxymethyl)cyclohexyl]methanol;hydrochloride](/img/structure/B2983214.png)

![5-{5-Acetyl-3-amino-6-methylthieno[2,3-b]pyridine-2-carbonyl}-6-methyl-2-(methylsulfanyl)pyridine-3-carbonitrile](/img/structure/B2983215.png)

![N-(2,5-dimethoxyphenyl)-2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2983217.png)

![Ethyl (1R,5S)-6-azabicyclo[3.2.1]octane-5-carboxylate](/img/structure/B2983218.png)

![Benzyl (1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)carbamate](/img/structure/B2983222.png)

![N-[2-(3-Fluoro-4-morpholin-4-ylphenyl)ethyl]but-2-ynamide](/img/structure/B2983227.png)

![5-[(Diethylamino)methyl]-2-methyl-3-furoic acid hydrochloride](/img/no-structure.png)

![3-((5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl)thio)propanoic acid](/img/structure/B2983233.png)

![N-(4-methoxybenzyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2983234.png)